Resolvin D4

Description

Conceptual Framework of Inflammation Resolution

For centuries, the process of inflammation, characterized by its cardinal signs of heat, pain, redness, and swelling, was considered to conclude through a passive decay of pro-inflammatory signals. nih.gov However, research over the past several decades has fundamentally shifted this paradigm, revealing that the resolution of inflammation is an active, biosynthetically programmed process essential for restoring tissue homeostasis. pnas.orgnih.gov This active process is orchestrated by a superfamily of endogenous chemical mediators known as Specialized Pro-Resolving Mediators (SPMs). researchgate.net

The resolution of inflammation is not merely the cessation of the inflammatory response but a highly coordinated sequence of biological events. nih.govembopress.org The ideal outcome of an acute inflammatory response is its complete resolution, a process characterized by defined "pillars of resolution." nih.gov These pillars include the cessation of leukocyte infiltration, the removal of microbes and cellular debris, the restoration of vascular integrity, tissue regeneration, and the remission of inflammatory pain. nih.govfrontiersin.org When this resolution program fails, persistent, unresolved inflammation can ensue, which is a key pathological feature of many chronic diseases. nih.govahajournals.org The discovery of SPMs has provided a molecular basis for understanding how the body actively switches off inflammation and promotes healing. nih.gov

Classification and Families of SPMs

Specialized Pro-Resolving Mediators are a superfamily of over 30 bioactive lipid mediators that are enzymatically synthesized from essential polyunsaturated fatty acids (PUFAs). nih.gov These mediators are classified into distinct families based on their unique biosynthetic pathways and precursor molecules. nih.govresearchgate.net The primary families of SPMs include:

Lipoxins: Derived from the omega-6 fatty acid, arachidonic acid (AA). nih.govresearchgate.net

Resolvins: This family is further divided into two series based on their omega-3 fatty acid precursor. The E-series resolvins (e.g., RvE1-RvE4) originate from eicosapentaenoic acid (EPA), while the D-series resolvins are derived from docosahexaenoic acid (DHA). nih.govfrontiersin.orgnih.gov

Protectins: Also biosynthesized from DHA. nih.govnih.gov

Maresins: Another family of DHA-derived mediators, typically synthesized by macrophages. nih.govfrontiersin.org

In addition to these primary families, other related mediators have been identified, including cysteinyl-SPMs and mediators derived from n-3 docosapentaenoic acid (DPA). nih.govmdpi.com These molecules act as agonists that actively promote the resolution of inflammation by stimulating key events such as halting neutrophil influx and enhancing the clearance of apoptotic cells and bacteria by macrophages. nih.govmdpi.com

Table 1: Classification of Major Specialized Pro-Resolving Mediator (SPM) Families

| SPM Family | Precursor Fatty Acid | Key Examples |

|---|---|---|

| Lipoxins | Arachidonic Acid (AA) (omega-6) | Lipoxin A₄ (LXA₄), Lipoxin B₄ (LXB₄) |

| Resolvins (E-Series) | Eicosapentaenoic Acid (EPA) (omega-3) | Resolvin E1 (RvE1), Resolvin E2 (RvE2) |

| Resolvins (D-Series) | Docosahexaenoic Acid (DHA) (omega-3) | Resolvin D1 (RvD1), Resolvin D2 (RvD2), Resolvin D4 (RvD4) |

| Protectins | Docosahexaenoic Acid (DHA) (omega-3) | Protectin D1 (PD1)/Neuroprotectin D1 (NPD1) |

| Maresins | Docosahexaenoic Acid (DHA) (omega-3) | Maresin 1 (MaR1), Maresin 2 (MaR2) |

This table summarizes the main families of SPMs and their corresponding fatty acid precursors. Data sourced from nih.govresearchgate.netnih.gov.

The D-series resolvins (RvDs) are a prominent family of SPMs biosynthesized from the omega-3 fatty acid, docosahexaenoic acid (DHA). nih.govreactome.org This family includes at least six members identified as RvD1 through RvD6. reactome.orgmdpi.com The biosynthesis is initiated by the action of a 15-lipoxygenase (15-LOX) enzyme, which converts DHA into an intermediate called 17S-hydroperoxy-DHA (17S-HpDHA). nih.govnih.gov This intermediate is then further transformed by other enzymes, such as 5-lipoxygenase (5-LOX), primarily in leukocytes like neutrophils, to produce the various D-series resolvins, including RvD1, RvD2, RvD3, and RvD4. mdpi.comnih.gov

The biosynthesis of RvD3 and RvD4, specifically, proceeds through a transient 4S,5S-epoxy-resolvin intermediate that is formed from the 17S-HpDHA precursor. pnas.org This epoxide is a pivotal branching point; its subsequent enzymatic hydrolysis can yield either RvD3 or RvD4. pnas.orgresearchgate.net There also exists an aspirin-triggered pathway where aspirin-acetylated COX-2 can initiate the conversion of DHA to 17R-epimers of the D-series resolvins, known as AT-RvDs. nih.gov

Historical Context and Significance of this compound in Resolution Pharmacology

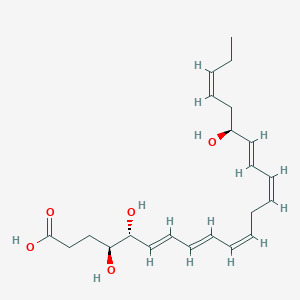

This compound (RvD4) was first identified in self-limited inflammatory exudates in mice and in human leukocytes. nih.gov Its complete stereochemistry (4S,5R,17S-trihydroxy-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid) was established through total organic synthesis, which was crucial for validating its structure and enabling further investigation of its biological functions. nih.govrsc.orgacs.org

RvD4 has emerged as a significant molecule in the field of resolution pharmacology, which aims to develop therapies that stimulate the body's natural resolution pathways. researchgate.net It is a potent immunoresolvent that displays a range of pro-resolving actions. ashpublications.org Research has shown that RvD4 is produced during the later phase of inflammation resolution and persists during this period. pnas.orgresearchgate.net

Key research findings have highlighted its multifaceted roles. RvD4 has been shown to reduce excessive neutrophil infiltration at sites of infection and inflammation. caymanchem.commedchemexpress.com It enhances the phagocytic and efferocytic capacity of macrophages and fibroblasts, promoting the clearance of bacteria and apoptotic cells. caymanchem.commedchemexpress.com Furthermore, RvD4 can modulate the severity of pathological thrombosis by reducing thrombus burden and decreasing the formation of neutrophil extracellular traps (NETs). ashpublications.org It also stimulates the biosynthesis of other D-series resolvins, amplifying the pro-resolving signals within the tissue. ashpublications.orgashpublications.org These actions underscore the potential of RvD4 as a therapeutic agent for conditions characterized by excessive or unresolved inflammation. researchgate.netnih.gov

Table 2: Key Research Findings on this compound

| Research Area | Finding | Source(s) |

|---|---|---|

| Biosynthesis | Biosynthesized from DHA via a 4S,5S-epoxy-resolvin intermediate by human neutrophils and M2 macrophages. | pnas.org |

| Anti-Inflammatory Action | Reduces neutrophil infiltration in models of peritonitis and bacterial infection. | caymanchem.commedchemexpress.com |

| Phagocytosis/Efferocytosis | Enhances the phagocytosis of bacteria by human macrophages and the clearance of apoptotic neutrophils by macrophages and fibroblasts. | ashpublications.orgcaymanchem.commedchemexpress.com |

| Thrombosis | Attenuates the severity of pathological thrombosis in mice, reducing thrombus burden and NETosis. | ashpublications.org |

| Host Defense | Plays a role in host protection during bacterial pathogenesis and enhances bacterial clearance. | nih.govresearchgate.net |

| Granulopoiesis | Regulates emergency granulopoiesis, preventing excessive neutrophil deployment from the bone marrow during infection. | ashpublications.org |

| Organ Protection | Protects from secondary organ injury in ischemia-reperfusion models. | nih.gov |

This table summarizes selected research findings demonstrating the biological activities of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPLJNOOLKUEBS-RIYRYSNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolism of Resolvin D4

Endogenous Precursors and Metabolic Pathways

The journey to Resolvin D4 begins with an essential omega-3 fatty acid and proceeds through a cascade of precisely controlled enzymatic steps.

Docosahexaenoic Acid (DHA) as the Primary Substrate.pnas.orgnih.govrsc.org

The primary building block for the synthesis of this compound and other D-series resolvins is docosahexaenoic acid (DHA). nih.govrsc.orgarvojournals.org DHA is an omega-3 polyunsaturated fatty acid that is abundant in certain tissues and is a crucial component of cell membranes. researchgate.net The biosynthesis of D-series resolvins involves the conversion of DHA into monohydroperoxy precursors, which then undergo further enzymatic transformations to produce specific resolvin molecules. nih.gov The mobilization of DHA to sites of injury is a key step in the cellular response to organ protection and repair, highlighting its importance as a substrate for the production of these pro-resolving mediators. nih.gov

Sequential Enzymatic Transformations.nih.gov

The conversion of DHA to this compound is not a single-step process but rather a series of sequential enzymatic transformations. nih.gov This multi-step pathway ensures the precise formation of the final bioactive molecule.

The first committed step in the biosynthesis of this compound is the oxidation of DHA by the enzyme 15-lipoxygenase (15-LOX). pnas.orguzh.chrsc.org This enzymatic reaction introduces a hydroperoxy group at the 17th carbon position of the DHA molecule, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). pnas.orgrsc.org This intermediate is then rapidly reduced to the more stable alcohol, 17S-hydroxydocosahexaenoic acid (17S-HDHA). nih.govfrontiersin.org 17S-HDHA serves as a key pathway marker for the biosynthesis of D-series resolvins. frontiersin.orgresearchgate.net This initial lipoxygenation can occur in various cell types, including leukocytes and epithelial cells. uzh.ch

Following the formation of 17S-HDHA, the enzyme 5-lipoxygenase (5-LOX) acts on this intermediate. pnas.orgresearchgate.netnih.gov This second lipoxygenation step is crucial for the generation of the D-series resolvins, including this compound. pnas.orgmdpi.com The 5-LOX enzyme introduces a hydroperoxide group at the 4th carbon position of the 17S-HDHA molecule. pnas.orgmdpi.com This step can occur within the same cell or through transcellular biosynthesis, where 17S-HDHA produced by one cell type is transferred to a neighboring cell expressing 5-LOX. uzh.ch

The hydroperoxide intermediate formed by the action of 5-LOX is unstable and is rapidly converted into a transient 4S,5S-epoxide intermediate. pnas.orgrsc.orgpnas.org This epoxide, specifically 4(S),5(S)-epoxy-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, is the direct precursor to both Resolvin D3 and this compound. rsc.orgrsc.org The formation of this epoxide is a critical step that ensures the stereo-controlled synthesis of this compound. nih.govresearchgate.net The subsequent enzymatic hydrolysis of this epoxide at the C-5 position leads to the formation of this compound. researchgate.netresearchgate.net The stereospecificity of this epoxide is crucial for determining the final structure and biological activity of the resulting resolvin. pnas.org

Subsequent Action of 5-Lipoxygenase (5-LOX)

Aspirin-Triggered Biosynthesis of 17R-Epimers

Aspirin (B1665792) plays a unique role in the biosynthesis of specialized pro-resolving mediators (SPMs), including the D-series resolvins. Treatment with aspirin can trigger the endogenous formation of a related epimeric series known as the 17R-D series resolvins, or aspirin-triggered (AT) resolvins. ebi.ac.uknih.gov This occurs when aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net

Normally, COX-2 metabolizes docosahexaenoic acid (DHA). However, when acetylated by aspirin, the enzyme's activity switches to 17R-oxygenation, leading to the formation of 17R-hydroxy-docosahexaenoic acid (17R-HDHA). researchgate.netfoodandnutritionresearch.net This 17R-HDHA can then be further metabolized by human polymorphonuclear neutrophils via 5-lipoxygenase to produce aspirin-triggered this compound (AT-RvD4), which has the chemical structure 4S, 5, 17R-trihydroxy-docosa-6E, 8E, 10Z, 13Z, 15E, 19Z-hexaenoic acid. nih.govresearchgate.netfoodandnutritionresearch.net These aspirin-triggered epimers, which carry a 17R alcohol group instead of the 17S configuration found in resolvins synthesized through lipoxygenase pathways alone, possess potent anti-inflammatory actions that are essentially equivalent to their 17S counterparts. ebi.ac.uknih.govfoodandnutritionresearch.net

Endogenous Production and Temporal Dynamics in Biological Systems

This compound (RvD4) has been identified and quantified in various human and murine tissues and exudates, highlighting its role as an endogenous mediator. Using liquid chromatography-tandem mass spectrometry (LC-MS-MS) profiling, RvD4 has been detected in bioactive amounts in human bone marrow at approximately 1 pg/mL and in mouse bone marrow at around 12 pg per femur and tibia. nih.govnih.gov Endogenous RvD4 has also been confirmed in human tissues and has been observed to persist into the later stages of the resolution phase of acute murine Staphylococcus aureus infections. ebi.ac.ukresearchgate.netnih.gov

In a murine dorsal pouch model of S. aureus infection, the levels of different D-series resolvins show distinct temporal profiles. While Resolvin D1 and Resolvin D2 levels trace with eicosanoids, Resolvin D3 and RvD4 appear at later time points, suggesting specific roles in the late-stage clearance of bacteria and apoptotic cells. nih.gov

Table 1: Endogenous Levels of this compound in Tissues

| Species | Tissue/Exudate | Method | Concentration | Citation |

|---|---|---|---|---|

| Human | Bone Marrow | LC-MS-MS | ~1 pg/mL | nih.govnih.gov |

| Murine | Bone Marrow | LC-MS-MS | ~12 pg/femur and tibia | nih.govnih.gov |

| Murine | Dorsal Pouch Exudate (S. aureus infection) | LC-MS-MS | Detected | researchgate.netnih.gov |

The production of RvD4 is significantly increased in response to physiological stressors such as injury and infection. nih.govresearchgate.net In a mouse model of ischemia, the formation of RvD4 in bone marrow increased by more than 37-fold, reaching approximately 455 pg per femur and tibia. nih.govnih.gov This upregulation of RvD4 is associated with organ-protective effects, as demonstrated by its ability to reduce second-organ reperfusion lung injury by over 50%. nih.govnih.gov

During a self-limited Staphylococcus aureus skin infection in mice, RvD4 is produced at bioactive levels. nih.gov The inflammatory response, characterized by the influx of polymorphonuclear leukocytes (PMNs), peaks at 12 hours and resolves by 24 hours. nih.gov The appearance of RvD4 during the resolution phase of this infection underscores its role in orchestrating the return to homeostasis. researchgate.netnih.gov Similarly, during peritonitis, emergency granulopoiesis leads to changes in the levels of RvD1 and RvD4 in the bone marrow, indicating that distal infections can signal to the bone marrow via resolvins to regulate the deployment of neutrophils. nih.gov

Identification and Quantification in Human and Murine Tissues/Exudates

Further Metabolism of this compound

The biological activity of RvD4 is regulated through its metabolism. A key metabolic pathway is the enzymatic conversion of RvD4 by eicosanoid oxidoreductase (EOR), also known as 15-hydroxyprostaglandin dehydrogenase, to a metabolite called 17-oxo-RvD4. nih.govnih.gov This conversion represents a primary route for the local inactivation of RvD4 in tissues. nih.gov The identification of this novel 17-oxo-containing metabolite was made with human bone marrow cells. nih.govnih.gov

The conversion of RvD4 to 17-oxo-RvD4 has significant functional consequences. nih.gov When compared to the parent molecule, 17-oxo-RvD4 is considered inactive. mdpi.commdpi.com In studies with human leukocytes, 17-oxo-RvD4 did not exhibit the pro-resolving activities of RvD4, such as stimulating phagocytosis. nih.govnih.govnih.gov The conversion to 17-oxo-RvD4 effectively abolishes its ability to enhance bacterial phagocytosis. nih.gov This metabolic inactivation is a critical mechanism for regulating the local actions of RvD4 during the resolution of inflammation. nih.govjci.org

Molecular and Cellular Mechanisms of Resolvin D4 Action

Putative Receptor-Mediated Signaling

The biological activities of RvD4 are largely attributed to its interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a pivotal role in cellular signaling.

Evidence strongly suggests that the pro-resolving actions of RvD4, such as enhancing the phagocytosis of pathogens by human leukocytes, are mediated through GPCRs. mdpi.comnih.gov Studies have shown that the effects of RvD4 on phagocytosis are sensitive to cholera toxin but not pertussis toxin. nih.gov This pattern of sensitivity points towards the involvement of a Gs protein-coupled receptor, as cholera toxin specifically targets and activates the Gs alpha subunit, leading to downstream signaling. nih.gov While the D-series resolvins have been proposed to exert their effects through GPCRs, the precise identity of these receptors has been a subject of ongoing investigation. pnas.org

The quest to identify the specific receptor for RvD4 has been complex, with several candidates being explored. While receptors like FPR2/ALX, GPR32, and GPR18 have been identified for other D-series resolvins, their role as direct receptors for RvD4 remains less clear. pnas.org

Recent findings suggest that D-series resolvins, including RvD4, may function as allosteric modulators of the prostaglandin (B15479496) EP4 receptor. pnas.org In this capacity, they enhance the receptor's response to its primary ligand, prostaglandin E2 (PGE2). Competition binding assays have demonstrated that RvD4 can displace radiolabeled PGE2 from the EP4 receptor, with a calculated inhibitory constant (Ki) of 6.6 µM. pnas.org This indicates a direct interaction, albeit with lower affinity compared to the native ligand. pnas.org

Further research is needed to definitively elucidate the full spectrum of receptors that RvD4 interacts with and to fully characterize their binding kinetics and downstream signaling consequences. The concept of allosteric modulation adds a layer of complexity and potential for nuanced regulation of inflammatory responses. pnas.org

Evidence for G-Protein Coupled Receptor (GPCR) Involvement

Intracellular Signaling Cascades Activated by Resolvin D4

Upon receptor engagement, RvD4 activates several key intracellular signaling cascades that are central to its pro-resolving functions. These pathways involve the phosphorylation of specific proteins that act as molecular switches to control cellular responses.

This compound has been shown to stimulate the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human bone marrow-aspirate-derived granulocytes. nih.govresearchgate.netnih.govashpublications.orgresearchgate.net ERK1/2 are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of various cellular processes, including cell proliferation, differentiation, and survival. The activation of the ERK1/2 pathway by RvD4 is implicated in its ability to modulate immune cell functions and contribute to the resolution of inflammation. nih.govresearchgate.netnih.gov For other resolvins like RvD2, the phosphorylation of ERK1/2 has been linked to enhanced macrophage phagocytosis. mdpi.com

In addition to ERK1/2, RvD4 also triggers the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in human bone marrow-derived granulocytes. nih.govresearchgate.netnih.govashpublications.orgresearchgate.net STAT3 is a transcription factor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in cell survival, proliferation, and inflammation. nih.gov The phosphorylation of STAT3 is a crucial step in its activation. nih.gov The RvD4-mediated activation of STAT3 in granulocytes highlights a key mechanism by which this lipid mediator can influence the lifespan and function of these important immune cells, thereby contributing to the resolution of inflammation. nih.govresearchgate.netnih.gov In the context of other resolvins like RvD2, STAT3 phosphorylation is a critical component of the signaling pathway that enhances the phagocytic capacity of macrophages. aai.org

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory genes. nih.gov A key mechanism by which resolvins, including RvD4, exert their anti-inflammatory and pro-resolving effects is through the negative modulation of this pathway. mdpi.complos.org While direct studies on RvD4's effect on NF-κB are part of a broader understanding of resolvins, related D-series resolvins like RvD1 have been shown to inhibit the activation of NF-κB. mdpi.com This is often achieved by preventing the degradation of its inhibitory subunit, IκB-α, which otherwise allows the NF-κB complex to translocate to the nucleus and initiate transcription of pro-inflammatory genes. researchgate.net By suppressing the NF-κB pathway, resolvins can effectively turn down the production of inflammatory cytokines and chemokines, thus dampening the inflammatory response and facilitating its resolution. mdpi.comjci.org

Interactive Data Tables

Table 1: Investigated Receptors and Binding Affinity for this compound

| Receptor Investigated | Proposed Role | Binding Affinity (Ki) | Cell/System Studied |

| G-Protein Coupled Receptors (General) | Mediation of phagocytosis | Not Applicable | Human leukocytes |

| Prostaglandin EP4 Receptor | Positive allosteric modulator | 6.6 µM | HEK-293 cells expressing human EP4 |

Table 2: Intracellular Signaling Molecules Modulated by this compound

| Signaling Molecule | Action | Cell Type | Associated Function |

| ERK1/2 | Phosphorylation | Human bone marrow-aspirate-derived granulocytes | Modulation of immune cell function |

| STAT3 | Phosphorylation | Human bone marrow-aspirate-derived granulocytes | Regulation of granulocyte function and lifespan |

| NF-κB | Inhibition (inferred from D-series resolvins) | Various immune cells | Attenuation of pro-inflammatory gene expression |

Phosphorylation of STAT3

Modulation of Immune Cell Function and Trafficking

RvD4 exerts its effects by directly interacting with and altering the behavior of key immune cells, particularly neutrophils and macrophages. This modulation is central to its ability to control the inflammatory response and facilitate its timely resolution.

Neutrophils are among the first responders to sites of injury or infection, and their timely recruitment and subsequent clearance are crucial for effective host defense. However, excessive or prolonged neutrophil presence can lead to tissue damage. RvD4 finely tunes neutrophil responses to prevent such detrimental outcomes.

A hallmark of RvD4's pro-resolving activity is its ability to limit the accumulation of neutrophils at inflammatory sites. nih.govashpublications.org Unlike pro-inflammatory mediators like leukotriene B4 (LTB4) that stimulate neutrophil chemotaxis, RvD4 does not induce neutrophil migration. nih.gov Instead, it actively curtails neutrophil infiltration, a key step in preventing excessive inflammation. nih.govashpublications.org

In various experimental models, RvD4 has demonstrated a significant capacity to reduce neutrophil recruitment. For instance, in a mouse model of zymosan A-induced peritonitis, administration of RvD4 has been shown to decrease neutrophil infiltration. caymanchem.combertin-bioreagent.comsanbio.nl Similarly, in response to Staphylococcus aureus infection, RvD4 diminishes neutrophil influx into the site of infection. caymanchem.combertin-bioreagent.comsanbio.nl Studies have also shown that RvD4 can reduce neutrophil infiltration into the lungs by approximately 50% in models of ischemia-reperfusion injury. nih.gov This effect is crucial for protecting organs from collateral damage mediated by leukocytes. nih.gov

| Model | Key Finding | Source |

|---|---|---|

| Zymosan A-induced peritonitis (mouse) | Reduced neutrophil infiltration. | caymanchem.combertin-bioreagent.comsanbio.nl |

| S. aureus infection (mouse) | Diminished neutrophil infiltration. | caymanchem.combertin-bioreagent.comsanbio.nl |

| Ischemia-reperfusion lung injury (mouse) | ~50% reduction in lung PMN infiltration. | nih.gov |

| Deep Vein Thrombosis (mouse) | Significantly less neutrophil infiltration in the thrombus. | nih.govnih.gov |

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. While beneficial for host defense, excessive NET formation can contribute to tissue damage and thrombosis. nih.govnih.gov

Research has shown that RvD4 can attenuate the release of NETs. nih.govnih.gov In a mouse model of deep vein thrombosis, neutrophils from mice treated with RvD4 were less susceptible to the release of NETs induced by ionomycin. nih.govnih.gov This suggests that RvD4 plays a role in modulating this specific neutrophil function to prevent the pathological consequences of excessive NETosis. nih.govnih.govfrontiersin.org

The actions of RvD4 extend beyond the local inflammatory site to the bone marrow, the primary site of neutrophil production (granulopoiesis). ashpublications.orgnih.gov Distal infections can signal to the bone marrow, leading to a process called emergency granulopoiesis to ramp up neutrophil production and deployment. ashpublications.orgnih.gov

RvD4 has been shown to regulate this process by disengaging emergency granulopoiesis and preventing excessive deployment of neutrophils from the bone marrow. ashpublications.orgnih.govnih.gov It acts on granulocyte progenitors to control their proliferation and differentiation. ashpublications.orgnih.gov This central regulation of neutrophil supply is a novel mechanism by which RvD4 contributes to the resolution of infectious inflammation, preventing an overzealous and potentially harmful systemic neutrophil response. ashpublications.orgnih.gov

Macrophages are versatile immune cells that play a critical role in both the initiation and resolution of inflammation. In the resolution phase, they are instrumental in clearing apoptotic cells, cellular debris, and pathogens through phagocytosis. RvD4 enhances these pro-resolving functions of macrophages.

A key pro-resolving action of RvD4 is the stimulation of macrophage phagocytosis. nih.govnih.gov Studies have demonstrated that RvD4 enhances the uptake of various targets by macrophages. For instance, RvD4 promotes the phagocytosis of bacteria, such as E. coli, by human macrophages. nih.govnih.gov In human whole blood, RvD4 at concentrations in the nanomolar range was found to stimulate neutrophil phagocytosis of E. coli. nih.gov

Furthermore, RvD4 enhances the phagocytosis of opsonized zymosan A, a yeast cell wall preparation, by human macrophages. caymanchem.comnih.gov At concentrations as low as 0.1 to 10 nM, RvD4 significantly increased macrophage uptake of opsonized zymosan A by 40-60% above control levels. nih.gov This potentiation of macrophage phagocytic activity is a fundamental mechanism by which RvD4 facilitates the clearance of inflammatory stimuli and promotes the return to tissue homeostasis. nih.gov

| Target | Cell Type | Effect | Concentration Range | Source |

|---|---|---|---|---|

| E. coli | Human macrophages | Increased phagocytosis. | - | nih.govnih.gov |

| Opsonized Zymosan A | Human macrophages | 40-60% increase in uptake. | 0.1-10 nM | nih.gov |

| S. aureus | Human macrophages | 12-18% increase in phagocytosis. | 0.01-10 nM | nih.gov |

Macrophage Responses

Potential for Macrophage Reprogramming (e.g., M2 Phenotype Promotion)

Beyond stimulating efferocytosis, this compound is implicated in the reprogramming of macrophages towards a pro-resolving M2 phenotype. researchgate.net Macrophages are highly plastic cells that can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-resolving M2 macrophages. The transition from an M1 to an M2-like phenotype is a critical step in the resolution of inflammation. nih.gov

While direct evidence specifically detailing RvD4's role in M2 polarization is still emerging, the actions of D-series resolvins collectively point towards this crucial function. For instance, Resolvin D1 (RvD1) and Resolvin D2 (RvD2) are known to induce the polarization of macrophages toward the M2 phenotype. frontiersin.org This shift is characterized by decreased production of pro-inflammatory cytokines and an increased capacity for efferocytosis and tissue repair. researchgate.netresearchgate.net A recent study on thrombosis resolution indicated that RvD4 promoted a shift from M1 to M2 macrophages within the thrombus, suggesting a therapeutic potential in potentiating the natural pro-resolving functions of macrophages. ahajournals.org

Human M2 macrophages are proficient in biosynthesizing RvD4 from its epoxide intermediate, highlighting a cellular source for this mediator during the resolution phase. pnas.org This finding suggests a feed-forward mechanism where M2 macrophages, central to wound healing and tissue repair, produce RvD4, which in turn could further promote a pro-resolving microenvironment. pnas.org The ability of resolvins to promote this macrophage phenotype switch is fundamental to their role in preventing chronic inflammation and fostering tissue regeneration. nih.govresearchgate.net

Monocyte Interactions and Pro-resolving Phenotypes

This compound (RvD4) actively engages with monocytes, the precursors to macrophages, to foster a pro-resolving phenotype. nih.gov This interaction is crucial for orchestrating the cellular dynamics at the site of inflammation, shifting the balance from a persistent inflammatory state towards active resolution.

In vivo studies have shown that RvD4 administration leads to an increased recruitment of non-phlogistic, pro-resolving monocytes to the site of inflammation, such as a thrombus. ashpublications.org Specifically, RvD4 was found to increase the presence of CD45+Ly6C+F4/80- monocytes, a population associated with anti-inflammatory and pro-resolving functions. ashpublications.org This action is coupled with a decrease in neutrophil infiltration, further contributing to the resolution of inflammation. ashpublications.org

Furthermore, RvD4 has been shown to enhance the phagocytic function of monocytes. In human whole blood, native RvD4 increased the phagocytosis of E. coli by CD14+ monocytes by over 50% compared to vehicle controls. nih.govnih.gov This demonstrates a direct effect of RvD4 on enhancing the bacterial clearance capacity of these key immune cells. By promoting the recruitment of pro-resolving monocytes and boosting their phagocytic capabilities, RvD4 plays a significant role in managing infection and facilitating the transition to tissue repair. nih.govashpublications.org

Fibroblast Contributions to Apoptotic Cell Clearance

In addition to professional phagocytes like macrophages, fibroblasts have been identified as contributors to the clearance of apoptotic cells, and this compound (RvD4) enhances this function. researchgate.netnih.gov This is a significant finding as it expands the repertoire of cells involved in the resolution of inflammation.

Research has demonstrated that RvD4 potently stimulates the uptake of apoptotic polymorphonuclear neutrophils (PMNs) by human dermal fibroblasts. researchgate.netnih.gov This pro-resolving action was observed at concentrations as low as 0.1 nM. nih.gov The ability of fibroblasts to participate in efferocytosis, and for this process to be augmented by RvD4, highlights a novel aspect of this mediator's function in tissue repair and the restoration of homeostasis following an inflammatory event. researchgate.netcaymanchem.com

This finding establishes that the pro-resolving actions of RvD4 extend beyond the classical immune cells, involving structural cells like fibroblasts in the active process of inflammation resolution. researchgate.netnih.gov

Impact on Other Leukocyte Populations (e.g., Lymphocytes, Dendritic Cells, T cells)

Resolvins, as a class of specialized pro-resolving mediators, exert regulatory effects on various leukocyte populations beyond neutrophils and macrophages, including lymphocytes, dendritic cells, and T cells. researchgate.netdntb.gov.ua While specific data on this compound's interaction with each of these cell types is still being elucidated, the broader family of resolvins provides a framework for its potential actions.

Resolvins are known to control dendritic cell migration and T cell responses. researchgate.net For instance, Resolvin E1 has been shown to reduce the production of IL-12 by dendritic cells. frontiersin.orgjci.org In the context of T cells, Resolvin D1 can induce the differentiation of regulatory T cells. uu.nl In a murine model of peritonitis, RvD4 treatment led to an increase in T and B cells in the bone marrow at 72 hours post-infection, suggesting a role in regulating lymphocyte populations during the resolution of infection. ashpublications.org

Regulation of Inflammatory Mediators

Suppression of Pro-inflammatory Eicosanoid Production (e.g., LTB4, TXB2, PGE2, PGF2α)

A key mechanism through which this compound (RvD4) exerts its pro-resolving effects is by actively suppressing the production of pro-inflammatory eicosanoids. nih.gov This action helps to "turn off" the inflammatory response at its source, preventing the amplification of inflammation and the associated tissue damage.

In a murine model of leukocyte-mediated secondary organ damage, RvD4 demonstrated a potency similar to Resolvin D3 in reducing the levels of several key pro-inflammatory eicosanoids, including Leukotriene B4 (LTB4), Thromboxane B2 (TXB2), Prostaglandin E2 (PGE2), and Prostaglandin F2α (PGF2α). nih.gov LTB4 is a potent chemoattractant for neutrophils, and its suppression by RvD4 contributes to the observed reduction in neutrophil infiltration at inflammatory sites. tabaslab.comnih.gov Similarly, TXB2, the stable metabolite of the potent platelet aggregator and vasoconstrictor Thromboxane A2, and the pro-inflammatory prostaglandins (B1171923) PGE2 and PGF2α are also downregulated by RvD4. ashpublications.orgnih.gov

This suppression of pro-inflammatory lipid mediators is a hallmark of specialized pro-resolving mediators and represents a fundamental aspect of their function in actively resolving inflammation rather than simply blocking it. nih.gov By shifting the balance of lipid mediator production away from pro-inflammatory eicosanoids, RvD4 helps to create a pro-resolving milieu that is conducive to tissue repair and a return to homeostasis. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Effects of this compound on Leukocyte Functions

| Cell Type | Function | Effect of this compound | Reference |

|---|---|---|---|

| Macrophages | Efferocytosis of apoptotic neutrophils | Significantly increases by 40-50% | medchemexpress.com |

| Macrophages | Phenotype | Promotes shift from M1 to M2 | ahajournals.org |

| Monocytes | Recruitment | Increases recruitment of pro-resolving monocytes | ashpublications.org |

| Monocytes | Phagocytosis of E. coli | Increases by over 50% | nih.gov |

| Fibroblasts | Efferocytosis of apoptotic neutrophils | Potently stimulates | researchgate.netnih.gov |

Table 2: this compound's Regulation of Inflammatory Mediators

| Mediator | Class | Effect of this compound | Reference |

|---|---|---|---|

| Leukotriene B4 (LTB4) | Eicosanoid | Suppression | nih.gov |

| Thromboxane B2 (TXB2) | Eicosanoid | Suppression | nih.gov |

| Prostaglandin E2 (PGE2) | Eicosanoid | Suppression | nih.gov |

Reduction of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

This compound actively suppresses the expression of several key pro-inflammatory cytokines that are central to the initiation and amplification of the inflammatory response. Its mechanism involves curtailing the production of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are potent pyrogenic and pro-inflammatory molecules. mdpi.com

Research in a murine model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome demonstrated that treatment with RvD4 significantly decreased the levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid. nih.gov In vitro studies corroborate these findings, showing that RvD4 treatment suppressed the increased expression of these pro-inflammatory cytokines in human bronchial epithelial cells (BEAS-2B) stimulated with LPS. nih.gov The ability of resolvins to reduce the production of these cytokines is a critical aspect of their function, helping to prevent the excessive inflammation that can lead to tissue damage. imtm.cz While many resolvins exhibit this capacity, specific studies have highlighted the efficacy of RvD4 in this role. nih.govresearchgate.net

The table below summarizes key research findings on the effect of this compound on pro-inflammatory cytokine expression.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression| Model System | Key Findings | Reference |

|---|---|---|

| Murine model of LPS-induced lung injury | Administration of RvD4 decreased the levels of IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid. | nih.gov |

| LPS-stimulated BEAS-2B cells (in vitro) | Treatment with RvD4 suppressed the increased expression of pro-inflammatory cytokines. | nih.gov |

| Murine model of E. coli peritonitis | RvD4 administration at the peak of inflammation reduced pro-inflammatory cytokines. | researchgate.net |

Chemokine Regulation

Beyond its impact on cytokines, this compound also plays a crucial role in regulating chemokines, the signaling proteins that direct the migration of immune cells to sites of inflammation. By modulating chemokine expression, RvD4 can control the infiltration of leukocytes, particularly neutrophils, thereby limiting the inflammatory cascade. ahajournals.orgmdpi.com

Studies have shown that endogenously generated resolvins, produced through the action of the enzyme 15-lipoxygenase-1 (ALOX15) on docosahexaenoic acid (DHA), can repress the production of key chemokines. biorxiv.org In a mouse model of colorectal carcinogenesis, the presence of ALOX15 in colonic epithelial cells led to the generation of D-series resolvins and a subsequent decrease in the colonic levels of CCL3, CCL4, CCL5, and CXCL5. biorxiv.org These chemokines are significant for their role in recruiting tumor-associated macrophages. biorxiv.org Other research has indicated that resolvins can down-regulate inflammatory chemokines such as CXCL9 and CCL7 in human macrophages. frontiersin.orgnih.gov While some studies investigate the broader family of resolvins, these findings point toward a key mechanism of RvD4 and its congeners in resolving inflammation by controlling the chemotactic gradients that drive immune cell trafficking. ahajournals.orgmdpi.com

The table below details research findings concerning the regulatory effects of D-series resolvins on chemokine expression.

Table 2: Regulation of Chemokine Expression by D-Series Resolvins| Model System | Key Findings | Reference |

|---|---|---|

| Murine model of colorectal cancer (Apc580mu-ALOX15-Gut mice) | Intestinal ALOX15 expression, which generates D-series resolvins from DHA, decreased colonic levels of CCL3, CCL4, CCL5, and CXCL5. | biorxiv.org |

| Human Macrophages | Resolvin peptide-containing conjugates down-regulate inflammatory chemokines CXCL9 and CCL7. | frontiersin.orgnih.gov |

Preclinical Efficacy and Biological Roles of Resolvin D4 in Disease Models

Resolution of Infection Models

Host Protection and Bacterial Clearance in Murine Models (e.g., Staphylococcus aureus infections)

Resolvin D4 (RvD4), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), demonstrates significant efficacy in promoting the resolution of bacterial infections in murine models. nih.govebi.ac.uk Endogenous RvD4 has been identified in human tissues and its levels are observed to persist late into the resolution phase of acute Staphylococcus aureus (S. aureus) infections in mice, suggesting a functional role in the natural clearance of infection. nih.govebi.ac.uk

In a murine dorsal pouch model of S. aureus infection, the administration of RvD4 has been shown to provide potent, pro-resolving actions. nih.govresearchgate.net Specifically, treatment with RvD4 leads to a reduction in neutrophilic infiltration by approximately 40%. nih.govebi.ac.uk This moderation of the initial inflammatory response is a key step in preventing excessive tissue damage. Beyond limiting neutrophil influx, RvD4 actively enhances the cleanup process by stimulating the phagocytosis of apoptotic neutrophils by dermal fibroblasts by 51%. nih.govebi.ac.uk

Furthermore, RvD4 treatment in models of S. aureus infection results in lower bacterial counts compared to vehicle-treated controls. medchemexpress.com It effectively stops the influx of leukocytes to the site of infection and reduces the levels of inflammation-initiating eicosanoids such as prostaglandin (B15479496) D2 (PGD2) and leukotriene B4 (LTB4). medchemexpress.com The pro-resolving actions of RvD4 also include enhancing the phagocytic function of macrophages, a critical component of host defense and bacterial clearance. caymanchem.com In fact, S. aureus has been shown to stimulate M2 macrophages to produce pro-resolving lipids, including resolvins, which is associated with a higher bacterial killing capacity compared to M1 macrophages. rsc.org The T-series resolvins, a related family of mediators, have also been shown to limit neutrophil infiltration and bacterial titers in murine S. aureus infections. ashpublications.org

Table 1: Effects of this compound in Murine Staphylococcus aureus Infection Models

| Parameter | Finding | Reference |

|---|---|---|

| Neutrophil Infiltration | Reduced by ~40% | nih.gov, ebi.ac.uk |

| Leukocyte Influx | Halted at the site of infection | medchemexpress.com |

| Bacterial Counts | Significantly lowered compared to vehicle | medchemexpress.com |

| Pro-inflammatory Mediators | Reduced levels of PGD2 and LTB4 | medchemexpress.com |

| Uptake of Apoptotic PMN | Enhanced by 51% by dermal fibroblasts | nih.gov, ebi.ac.uk |

| Phagocytosis | Promoted by human macrophages | caymanchem.com |

Organ Protection and Injury Resolution Models

Mitigation of Ischemia-Reperfusion Injury (e.g., Lung, Hind Limb, Bone Marrow)

This compound has demonstrated significant organ-protective functions in preclinical models of ischemia-reperfusion (I/R) injury. nih.govnih.gov This type of injury is characterized by an intense inflammatory response upon the restoration of blood flow to ischemic tissue. nih.gov Endogenous production of RvD4 is substantially increased in response to ischemic injury; for instance, in mouse bone marrow, ischemia leads to a more than 37-fold increase in RvD4 levels. nih.govnih.gov

In a murine model of hind limb I/R, which can lead to a secondary injury in distant organs like the lungs, RvD4 administration proved to be protective. nih.govnih.govahajournals.org When administered intravenously before reperfusion, RvD4 reduced second-organ reperfusion lung injury by over 50%, as measured by a decrease in myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration. nih.govnih.gov This protective effect is attributed to the ability of resolvins to block polymorphonuclear neutrophil (PMN) recruitment to the lung. ahajournals.orgnih.gov Histological analysis confirmed that RvD4 treatment led to reduced infiltration of neutrophils into the lung tissue. nih.gov

Studies have also highlighted the broader role of D-series resolvins in mitigating I/R injury in various organs. frontiersin.org For example, the precursor to D-series resolvins, DHA, accumulates in the ischemic brain, and the production of these mediators is increased in the kidney following an ischemic insult. nih.govnih.gov Treatment with resolvins has been shown to decrease PMN infiltration and tissue fibrosis in renal I/R models. ahajournals.orgnih.gov In the context of bone marrow, ischemia not only triggers the local production of RvD4 but also other resolvins like RvD2, which are crucial for subsequent tissue repair and revascularization. nih.govpnas.org

Table 2: Protective Effects of this compound in Ischemia-Reperfusion Injury Models

| Model | Key Finding | Quantitative Effect | Reference |

|---|---|---|---|

| Murine Hind Limb I/R | Mitigation of second-organ lung injury | >50% reduction in lung MPO levels | nih.gov, nih.gov |

| Murine Hind Limb I/R | Reduction of neutrophil infiltration in the lung | Histologically confirmed reduction | nih.gov |

| Murine Bone Marrow Ischemia | Increased endogenous production of RvD4 | >37-fold increase (from ~12 pg to ~455 pg/femur and tibia) | nih.gov, nih.gov |

Attenuation of Acute Lung Injury (e.g., LPS-induced models)

This compound has shown therapeutic potential in attenuating acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), in lipopolysaccharide (LPS)-induced murine models. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a strong inflammatory response in the lungs, mimicking the pathology of ARDS. nih.govresearchgate.net

In a murine model of LPS-induced ARDS, treatment with RvD4 alleviated several key pathological features of the condition. nih.gov It significantly inhibited the infiltration of inflammatory cells into the lungs and reduced pulmonary vascular permeability, a major cause of pulmonary edema in ARDS. nih.gov This was accompanied by a decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in the bronchoalveolar lavage fluid (BALF). nih.gov

Furthermore, RvD4 treatment helped to maintain the integrity of the lung's epithelial barrier. It suppressed the LPS-induced downregulation of the tight junction protein Zonula occludens-1 (ZO-1). nih.gov The protective mechanisms of RvD4 in this model are also linked to the NAD+-dependent deacetylase Sirtuin-3 (Sirt3). RvD4 was found to prevent the reduction of Sirt3 expression, and in vitro experiments confirmed that the anti-inflammatory and barrier-protective effects of RvD4 were dependent on Sirt3. nih.gov These findings indicate that RvD4 protects against LPS-induced lung injury by inhibiting inflammation and preserving epithelial barrier function. nih.govfrontiersin.org

Table 3: Effects of this compound in LPS-Induced Acute Lung Injury Model

| Parameter | Effect of RvD4 Treatment | Reference |

|---|---|---|

| Inflammatory Cell Infiltration | Alleviated | nih.gov |

| Pulmonary Vascular Permeability | Inhibited increase | nih.gov |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) in BALF | Decreased levels | nih.gov |

| Tight Junction Protein (ZO-1) Expression | Suppressed reduction | nih.gov |

| Sirtuin-3 (Sirt3) Expression | Suppressed reduction | nih.gov |

Modulation of Thrombo-inflammatory Diseases

Reduction of Thrombus Burden in Venous Thrombosis Models

This compound plays a significant role in modulating thrombo-inflammatory diseases such as deep vein thrombosis (DVT). ashpublications.orgashpublications.orgnih.gov DVT is characterized by the formation of a blood clot within a deep vein, a process that involves a complex interplay between thrombosis and inflammation. ashpublications.org Using metabololipidomics, studies have shown that specialized pro-resolving mediators (SPMs), including RvD4, are temporally biosynthesized during the natural progression and resolution of venous thrombosis in mice. ashpublications.orgashpublications.org

Administration of RvD4 in a murine model of DVT was found to significantly reduce the thrombus burden. ashpublications.orgnih.gov This effect was associated with a marked change in the cellular composition of the thrombus. There was significantly less neutrophil infiltration and a higher presence of pro-resolving monocytes within the thrombus of RvD4-treated mice. ashpublications.orgnih.gov Furthermore, an increased number of cells in an early apoptotic state was observed, suggesting that RvD4 promotes the programmed cell death necessary for resolution. ashpublications.orgnih.gov

A key mechanism by which RvD4 appears to exert its anti-thrombotic effect is through the modulation of neutrophil extracellular traps (NETs). ashpublications.orgnih.gov NETs are web-like structures of decondensed chromatin and proteins released by neutrophils that are critical for DVT development. ashpublications.org Neutrophils isolated from mice treated with RvD4 were found to be less susceptible to the release of NETs. ashpublications.orgnih.gov Additionally, RvD4 administration promoted the biosynthesis of other D-series resolvins, indicating that it can amplify the pro-resolving cascade to facilitate the resolution of inflammation. ashpublications.orgnih.gov

Table 4: Impact of this compound on Venous Thrombosis in Murine Models

| Parameter | Effect of RvD4 Administration | Reference |

|---|---|---|

| Thrombus Burden | Significantly reduced | ashpublications.org, nih.gov |

| Neutrophil Infiltration in Thrombus | Significantly less | ashpublications.org, nih.gov |

| Pro-resolving Monocytes in Thrombus | Increased numbers | ashpublications.org |

| Apoptotic Cells in Thrombus | Increased number of cells in early apoptosis | ashpublications.org, nih.gov |

| Neutrophil Extracellular Trap (NET) Release | Reduced susceptibility of neutrophils | ashpublications.org, nih.gov |

| Biosynthesis of other D-series Resolvins | Promoted | ashpublications.org, nih.gov |

Influence on Thrombus Resolution Mechanisms

This compound (RvD4) has been identified as a significant endogenous mediator in the resolution of thrombosis. kuleuven.be Preclinical studies in mouse models of venous thrombosis have demonstrated that the administration of RvD4 can significantly decrease the thrombus burden. ashpublications.org Its mechanism of action involves modulating several key cellular processes. RvD4 has been shown to reduce the infiltration of neutrophils into the thrombus, a critical step as neutrophils can contribute to the stability and propagation of the clot. ashpublications.orgashpublications.org

Furthermore, RvD4 promotes the recruitment of nonphlogistic, pro-resolving monocytes to the site of the thrombus. ashpublications.org It enhances the capacity of macrophages to clear away cellular debris and blood clots through phagocytosis. kuleuven.beimtm.cz Another crucial action of RvD4 is the inhibition of neutrophil extracellular trap (NET) formation. kuleuven.beimtm.cz NETs are web-like structures released by neutrophils that form a scaffold for the thrombus, and by inhibiting their formation, RvD4 helps to destabilize the clot and promote its resolution. kuleuven.beimtm.cz Evidence also suggests that RvD4 encourages a shift in macrophage phenotype from the pro-inflammatory M1 type to the pro-resolving M2 type within the thrombus, further aiding in the resolution process. kuleuven.be

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse Model of Venous Thrombosis (IVC stenosis) | Administration of RvD4 significantly reduced thrombus burden, decreased neutrophil infiltration, and increased the presence of pro-resolving monocytes. | ashpublications.org |

| General Thrombosis Models | Identified as a key mediator that promotes thrombus resolution by enhancing macrophage phagocytosis and inhibiting NET formation. | kuleuven.be |

| Disseminated Extravascular Coagulation Models | RvD4 reduces neutrophil recruitment and infiltration, promotes phagocytosis of clots, and inhibits NET release. | imtm.cz |

| Blood Clotting Assays | Production of RvD4 is potentiated during blood clotting; it acts to prevent thrombus propagation. | ashpublications.org |

Contributions to Tissue Homeostasis and Repair

A fundamental aspect of resolving inflammation and returning to tissue homeostasis is the efficient and non-inflammatory clearance of apoptotic cells, particularly neutrophils. This process is known as efferocytosis. This compound is a potent stimulator of this crucial step. nih.gov In preclinical settings, RvD4 has been shown to significantly enhance the uptake of apoptotic polymorphonuclear neutrophils (PMN) by various cell types. nih.gov

In vitro studies have demonstrated that RvD4 at nanomolar concentrations markedly increases the efferocytosis of apoptotic neutrophils by human macrophages by as much as 40-50%. medchemexpress.com This action is not limited to professional phagocytes; RvD4 also stimulates human dermal fibroblasts to clear apoptotic neutrophils, enhancing their uptake by over 50%. nih.govresearchgate.net Beyond simply stimulating clearance, RvD4 also accelerates the process of neutrophil apoptosis itself, which is a key signal for initiating the resolution phase of inflammation. nih.govashpublications.org By both speeding up neutrophil apoptosis and enhancing their subsequent removal by macrophages, RvD4 effectively shortens the resolution interval of inflammation. nih.govashpublications.org

| Cell/System Type | Effect of this compound | Quantitative Finding | Reference |

|---|---|---|---|

| Human Dermal Fibroblasts | Enhanced uptake of apoptotic PMN | ~51% increase | nih.govresearchgate.net |

| Human Macrophages | Increased efferocytosis of apoptotic neutrophils | ~40-50% increase | medchemexpress.com |

| Murine Peritonitis Model | Accelerated neutrophil apoptosis | ~40% increase in apoptotic neutrophils | ashpublications.org |

| Bone Marrow Macrophages | Increased macrophage efferocytosis of neutrophils | Qualitatively demonstrated | nih.govashpublications.org |

The actions of resolvins extend beyond simply dampening inflammation; they actively contribute to the subsequent processes of tissue repair and regeneration. nih.govahajournals.org By orchestrating the timely removal of inflammatory cells and debris, resolvins like RvD4 create a microenvironment conducive to healing. researchgate.netfrontiersin.org The resolution of inflammation is a prerequisite for tissue repair to begin, and RvD4 is a key player in this transition. nih.govahajournals.org

Preclinical studies have highlighted the organ-protective effects of D-series resolvins. nih.gov For instance, resolvins can protect organs from collateral damage caused by excessive leukocyte infiltration during events like ischemia-reperfusion injury. nih.govahajournals.org Specifically, RvD4 demonstrated protective actions in the lung during a remote ischemia-reperfusion injury model, underscoring its role in preserving tissue integrity under stress. nih.gov These pro-resolving mediators are essential for restoring tissue homeostasis after injury or infection. frontiersin.org

Promotion of Apoptotic Neutrophil Clearance

Emerging Roles in Neuroinflammation (Context within broader resolvin actions)

While research specifically isolating the effects of this compound in neuroinflammation is still emerging, the broader family of D-series resolvins demonstrates significant potential in modulating inflammatory processes within the central nervous system. researchgate.net Neuroinflammation is a key component of many neurological diseases, and specialized pro-resolving mediators (SPMs) are being investigated for their ability to quell this inflammation and provide neuroprotection. researchgate.netmdpi.commdpi.com

For example, Resolvin D1 (RvD1) has been shown to resolve neuroinflammation in preclinical models of Parkinson's disease by suppressing the pro-inflammatory response of microglia. nih.gov It can also reduce pro-inflammatory cytokine production from nerve-derived stem cells. mdpi.com In the context of pain, which often has a neuroinflammatory basis, D-series resolvins have been studied, although with varying results. One study on chemotherapy-induced neuropathy found that while RvD1 and RvD2 had analgesic effects, RvD3 and RvD4 did not in that specific model. frontiersin.org Nevertheless, the established ability of D-series resolvins to attenuate experimental stroke and the detection of these molecules in the brain underscore their potential role in regulating nervous tissue responses to injury and inflammation. nih.govresearchgate.net

Potential Impact on Cancer-Associated Inflammation (Context within broader resolvin actions)

Chronic, unresolved inflammation is a well-established driver of cancer development and progression. mdpi.com Specialized pro-resolving mediators, including resolvins, are gaining attention for their potential to counteract this cancer-associated inflammation. researchgate.netmdpi.com The general action of resolvins is to promote the resolution of inflammation, a process that is often dysregulated in the tumor microenvironment. nih.gov

Preclinical studies have shown that increasing the levels of SPMs like Resolvin D1 can significantly inhibit tumor growth. nih.gov The anticancer activity of D-series resolvins may not be due to direct cytotoxicity against cancer cells, but rather through modulation of the tumor microenvironment. iiarjournals.org For instance, RvD1 and RvD2 have been shown to exert anticancer effects by influencing tumor-associated macrophages (TAMs). iiarjournals.org SPMs can reprogram TAMs towards an anti-tumor phenotype. frontiersin.org Furthermore, RvD1 can reprogram tumor-associated neutrophils and stimulate the recruitment of anticancer monocytes that inhibit tumor growth. iiarjournals.org These findings highlight a promising, indirect approach where D-series resolvins like RvD4 could potentially inhibit tumor progression by resolving the chronic inflammation that fuels it. researchgate.net

Academic Research Methodologies and Synthetic Approaches

Chemical Synthesis of Resolvin D4 for Research Applications

The limited availability of this compound from natural sources necessitates its chemical synthesis to enable thorough investigation of its biological functions. mdpi.com Total organic synthesis provides a means to produce RvD4 and its analogs in quantities sufficient for research applications. nih.gov

Total Organic Synthesis Strategies and Scale-Up Methodologies

The total synthesis of this compound is a complex undertaking due to its specific stereochemistry and the presence of multiple double bonds. researchgate.net A common strategy involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. researchgate.netrsc.org

One reported synthesis of RvD4 utilized a multi-step process starting from chirally pure materials. researchgate.net This involved the preparation of three key precursor fragments: C1–C6, C7–C11, and C12–C22. researchgate.net These fragments were then joined using carbon-carbon bond coupling reactions to construct the full carbon skeleton with precise regio- and stereochemical control. researchgate.net Another approach involved the Sonogashira coupling of a C1-C9 iodoester fragment with a C10-C22 fragment, followed by a Boland reduction and base hydrolysis to yield RvD4. nih.gov

A significant development has been the establishment of a multi-milligram scale synthesis of RvD4. nih.gov This increased availability of synthetic RvD4 has been crucial for its validation and further evaluation of its functions. nih.gov The scale-up involved a retrosynthetic strategy where stable building blocks were synthesized and then assembled. nih.gov For instance, the C1-C9 fragment was prepared from D-ribose, and the C14-C22 fragment was coupled with a C10-C13 fragment before the final coupling and reduction steps. nih.gov

Stereoselective Synthesis of Precursors and this compound Isomers

The precise three-dimensional arrangement of atoms in this compound is critical for its biological activity. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount. Chiral pool strategies, starting from enantiomerically pure compounds like glycidol (B123203) derivatives and D-erythrose, are employed to introduce the required stereogenic centers. rsc.org Sharpless enantioselective epoxidation is another key reaction used to install specific oxirane units, which are precursors to the hydroxyl groups in the final molecule. mdpi.com

The synthesis of various isomers of RvD4 has been instrumental in understanding its structure-activity relationships. nih.gov For example, 10-trans-RvD4 and 10,13-trans-RvD4 have been synthesized and shown to be inactive compared to the natural isomer, highlighting the importance of the double bond geometry. nih.gov The synthesis of the 17(R)-epimer of RvD4 has also been achieved, allowing for comparative studies. rsc.orgrsc.org The stereochemistry of synthetic RvD4 is rigorously confirmed using techniques like 2D 1H-1H NMR spectroscopy to assign the geometry of the double bonds. researchgate.net

The biosynthetic precursor of Resolvin D3 and D4, 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, has also been synthesized stereoselectively. rsc.org This synthesis confirmed the structure of the native epoxydocosahexaenoic acid and involved key steps like epoxide transposition and a cis-selective Wittig reaction. rsc.org

Structure-Activity Relationship Studies Utilizing Synthetic Analogs

The availability of synthetic analogs of this compound has enabled detailed structure-activity relationship (SAR) studies. These studies investigate how specific structural features of the molecule contribute to its biological function. ucc.ie

A key finding from SAR studies is the critical importance of the stereochemistry at the C17 hydroxyl group and the geometry of the double bonds at positions 10 and 13 for RvD4's pro-resolving activities. ucc.ie For instance, synthetic isomers with altered double bond geometry, such as 10E-RvD4 and 10E,13E-RvD4, were found to be essentially inactive in stimulating phagocytosis by human neutrophils and monocytes, whereas RvD4 itself significantly enhanced this activity. nih.govucc.ie

Furthermore, the metabolic inactivation of RvD4 has been studied using synthetic material. The primary metabolite, 17-oxo-RvD4, formed by the action of eicosanoid oxidoreductase, is essentially inactive. nih.govucc.ie This knowledge, gained from studying synthetic compounds, provides a basis for designing longer-acting analogs that can resist metabolic degradation. nih.gov

Analytical Techniques for Identification and Quantification

Accurate and sensitive analytical methods are essential for identifying and quantifying the low concentrations of this compound typically found in biological samples.

Lipid Mediator Metabololipidomics via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Lipid mediator metabololipidomics, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of this compound and other specialized pro-resolving mediators. nih.govresearchgate.netphysiology.org This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. uib.no

The process typically involves an initial extraction of lipids from the biological sample, often using solid-phase extraction (SPE) to enrich for the mediators of interest. researchgate.netqmul.ac.uk The extracted lipids are then separated on a reverse-phase LC column. nih.govqmul.ac.uk Following separation, the molecules are ionized, and the mass spectrometer detects the parent ion and its specific fragmentation products (daughter ions) in a process called multiple reaction monitoring (MRM). nih.gov This high degree of specificity allows for the accurate identification and quantification of RvD4 even in complex biological matrices. nih.govphysiology.org

Table 1: Key Parameters in LC-MS/MS Analysis of this compound

| Parameter | Description | Reference |

|---|---|---|

| Extraction | Solid-Phase Extraction (SPE) is commonly used to concentrate lipid mediators from biological samples. | researchgate.netqmul.ac.uk |

| Chromatography | Reverse-phase liquid chromatography separates compounds based on their hydrophobicity. | nih.govqmul.ac.uk |

| Ionization | Electrospray ionization (ESI) is typically used to generate ions from the separated lipids. | qmul.ac.uk |

| Detection | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. | nih.gov |

| Identification Criteria | Identification is based on matching retention time with a synthetic standard and the presence of at least six characteristic diagnostic ions in the MS/MS spectrum. | nih.govresearchgate.net |

Validation by Matching with Endogenous Compounds

A critical step in the validation of synthetic this compound is to compare its properties with the endogenously produced compound. nih.govresearchgate.net This matching process provides definitive evidence of the correct structure and stereochemistry of the synthetic material. nih.gov

The validation involves comparing the chromatographic retention time and the mass spectral fragmentation pattern of the synthetic RvD4 with that of the material isolated from a biological source, such as resolving exudates or human bone marrow. nih.govresearchgate.net For a positive identification, the retention times must match, and the MS/MS spectrum of the endogenous compound must exhibit the same characteristic parent and daughter ions as the synthetic standard. nih.govashpublications.org The UV absorbance spectrum, which shows a characteristic triplet for the conjugated triene system in RvD4, is also used for confirmation. nih.govuib.no This rigorous matching process ensures the authenticity of the synthetic standard and validates its use in biological and pharmacological studies. nih.govresearchgate.net

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | RvD4 |

| Docosahexaenoic acid | DHA |

| 10-trans-Resolvin D4 | 10-trans-RvD4 |

| 10,13-trans-Resolvin D4 | 10,13-trans-RvD4 |

| 17(R)-Resolvin D4 | 17(R)-RvD4 |

| 17-oxo-Resolvin D4 | 17-oxo-RvD4 |

| 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19Z-docosahexaenoic acid | |

| D-ribose | |

| Glycidol | |

| Resolvin D3 | RvD3 |

| Leukotriene B4 | LTB4 |

| Prostaglandin (B15479496) E2 | PGE2 |

| Thromboxane B2 | TxB2 |

| Prostaglandin F2α | PGF2α |

| Lipoxin A4 | LXA4 |

| Resolvin D1 | RvD1 |

| Resolvin D2 | RvD2 |

| Resolvin D5 | RvD5 |

| Protectin D1 | PD1 |

| Maresin 1 | MaR1 |

| Resolvin E1 | RvE1 |

| Resolvin E2 | RvE2 |

| 15S-Hydroxyeicosatetraenoic acid | 15S-HETE |

| 5S-Hydroxyeicosatetraenoic acid | 5S-HETE |

| 17S-Hydroxy-docosahexaenoic acid | 17S-HDHA |

| 14S-Hydroxy-docosahexaenoic acid | 14S-HDHA |

| Lipoxin B4 | LXB4 |

| Prostaglandin D2 | PGD2 |

| 18-p-fluorophenoxy-17-epi-RvD1 | |

| 15,16-dihydro-RvD4 | |

| 17R-Hydroperoxy-docosahexaenoic acid | 17R-H(p)DHA |

| 4S-hydroperoxy-17R-HDHA | |

| 4(5)-epoxy-17RHDHA | |

| Aspirin (B1665792) triggered this compound | AT-RvD4 |

| 17S-Hydroperoxy-docosahexaenoic acid | 17S-HpDHA |

| 4S,5S-epoxy-resolvin | |

| Cysteinyl-resolvin | |

| Leukotriene A4 | LTA4 |

| 18-oxo-RvE1 | |

| 17-oxo-RvD1 | |

| 13-series resolvins | RvTs |

| 20-Hydroxy-Resolvin E4 | 20-OH-RvE4 |

| 22-F-PD1 | |

| 22-OH-PD1 | |

| 22-OH-MaR1 | |

| Resolvin E4 | RvE4 |

| (5Z,9Z)-eicosa-5,9-dienoic acid | |

| Xestospongenyne | |

| (-)-Gummiferol | |

| 17(R)-hydroxy-epimer | |

| 3-Butyn-1-ol | |

| D-erythrose | |

| 17S-hydroxydocosahexaenoic acid | 17S-HDHA |

| 18R-hydroperoxyeicosapentaenoic acid | 18R-HEPE |

| Aspirin triggered Resolvin E | AT-Resolvin E |

| Lipoxin A4 | Lipoxin A4 |

| Resolvin D6 | Resolvin D6 |

| 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic acid | |

| Cysteinyl conjugate in tissue regeneration | RCTR1 |

| 5S,15S-diHEPE |

In Vitro Cellular Assays for Functional Characterization

The biological activities of this compound (RvD4) are elucidated through a variety of in vitro cellular assays designed to probe its influence on specific immune cell functions. These assays are fundamental in characterizing its role as a specialized pro-resolving mediator (SPM).

Phagocytosis and Efferocytosis Assays (e.g., Flow Cytometry)

A critical function of pro-resolving mediators is to enhance the clearance of pathogens and apoptotic cells, processes known as phagocytosis and efferocytosis, respectively. The effect of RvD4 on these functions is quantified using assays with primary human and mouse cells.

In studies using human whole blood, RvD4 has been shown to significantly augment the phagocytosis of bacteria. nih.gov When incubated with E. coli labeled with a fluorescent marker (BacLight Green), RvD4 at a concentration of 10 nM increased phagocytosis by over 50% in both CD16+ neutrophils and CD14+ monocytes, as measured by the mean fluorescence intensity via flow cytometry. nih.gov This demonstrates a potent, stereochemically selective action, as certain synthetic isomers of RvD4 were found to be inactive in the same assay. researchgate.net The stimulation of macrophage phagocytosis by RvD4 is inhibited by cholera toxin, which suggests a mechanism involving a Gs-coupled G-Protein-Coupled Receptor. nih.gov

Beyond microbial clearance, RvD4 also stimulates efferocytosis, the clearance of apoptotic cells, which is a hallmark of inflammation resolution. In vitro experiments have demonstrated that RvD4 enhances the uptake of apoptotic polymorphonuclear neutrophils (PMNs). researchgate.netashpublications.org For instance, RvD4 was found to increase the efferocytosis of aged neutrophils by bone marrow-derived macrophages. ashpublications.org Similarly, it enhanced the uptake of apoptotic PMNs by human dermal fibroblasts by 51% at concentrations as low as 0.1 nM. researchgate.netebi.ac.uk These assays typically involve co-culturing phagocytes (like macrophages) with fluorescently labeled apoptotic neutrophils and quantifying their ingestion using flow cytometry or fluorescence microscopy. ashpublications.orgnih.govfrontiersin.org

Table 1: Functional Characterization of this compound in Phagocytosis and Efferocytosis Assays

| Assay Type | Cell Type(s) | Target | Key Finding | Measurement Technique |

|---|---|---|---|---|

| Phagocytosis | Human CD16+ Neutrophils & CD14+ Monocytes | E. coli | >50% increase in phagocytosis. nih.govresearchgate.net | Flow Cytometry |

| Phagocytosis | Human Macrophages | E. coli | Stimulation of phagocytosis. nih.gov | Fluorescent Plate Reader |

| Phagocytosis | Mouse Peritoneal Macrophages | E. coli | Enhanced bacterial containment. ashpublications.org | Flow Cytometry |

| Efferocytosis | Human Dermal Fibroblasts | Apoptotic PMNs | 51% increase in uptake of apoptotic cells. researchgate.netebi.ac.uk | Not specified |

Neutrophil Chemotaxis and Migration Assays

While many inflammatory mediators are chemoattractants for neutrophils, specialized pro-resolving mediators typically act to halt further neutrophil infiltration into tissues. The effect of RvD4 on neutrophil migration has been investigated using microfluidics chambers where neutrophil movement towards a chemical gradient is monitored in real-time.

Studies directly comparing D-series resolvins (including RvD1, RvD2, RvD3, RvD4, and RvD5) to the potent neutrophil chemoattractant Leukotriene B4 (LTB4) found that none of the resolvins stimulated human neutrophil chemotaxis. nih.govresearchgate.net This finding is consistent with the pro-resolving role of these molecules, which involves stopping the recruitment of neutrophils to the site of inflammation. nih.gov While RvD4 is observed to reduce neutrophil infiltration in vivo, in vitro assays indicate this is likely an indirect effect, as it does not directly regulate neutrophil chemotaxis. nih.gov

Table 2: Effect of this compound on Neutrophil Chemotaxis

| Assay Type | Cell Type | Chemoattractant | Key Finding |

|---|

Intracellular Signaling Pathway Analysis (e.g., Immunoblotting for Phosphorylation)

To understand the mechanisms through which RvD4 exerts its effects, researchers investigate its impact on intracellular signaling pathways. Techniques like immunoblotting (Western blotting) are used to detect changes in protein phosphorylation, a key step in signal transduction.

Research has shown that RvD4 stimulates the phosphorylation of specific signaling proteins in human immune cells. In human bone marrow-aspirate-derived granulocytes, RvD4 was found to stimulate the phosphorylation of Extracellular signal-regulated kinase (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net The broader signaling cascades activated by RvD4 are still under investigation. nih.gov However, related D-series resolvins are known to suppress pathways such as nuclear factor-kappa B (NF-κB) signaling. nih.govplos.org The finding that cholera toxin inhibits RvD4-stimulated macrophage phagocytosis points towards the involvement of a Gs-coupled G-protein-coupled receptor (GPCR), which would typically signal through changes in intracellular cyclic AMP (cAMP). nih.govplos.org

Table 3: Known Intracellular Signaling Targets of this compound

| Cell Type | Pathway/Target | Effect | Detection Method |

|---|---|---|---|

| Human Bone Marrow Granulocytes | ERK1/2 | Increased Phosphorylation. researchgate.net | Not specified |

| Human Bone Marrow Granulocytes | STAT3 | Increased Phosphorylation. researchgate.net | Not specified |

Cytokine and Chemokine Quantification from Cell Culture Supernatants

Resolvins are known to modulate the production of cytokines and chemokines, proteins that regulate inflammatory responses. While much of the data on RvD4's effects on these mediators comes from in vivo models, in vitro studies with specific cell types have begun to shed light on its direct actions. nih.gov For example, RvD4 has been noted to inhibit cytokine production in glial cells. uib.no In general, resolvins have been shown to reduce the expression of pro-inflammatory cytokines in isolated microglial cells. researchgate.net

The standard methodology for these investigations involves treating cell cultures (such as macrophages or microglia) with an inflammatory stimulus in the presence or absence of RvD4. After incubation, the cell culture supernatant is collected, and the levels of various cytokines and chemokines are quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or multiplex antibody arrays. nih.govbioscience.co.uk

In Vivo Animal Models for Investigating Biological Actions

Animal models are indispensable for understanding the integrated physiological effects of RvD4 in a complex biological system. Various models of inflammation, infection, and injury have been used to demonstrate its potent pro-resolving and organ-protective actions. nih.govresearchgate.net

In a mouse model of hind limb ischemia-reperfusion, which causes a secondary injury to the lung, intravenously administered RvD4 was organ-protective, reducing neutrophil infiltration into the lung by approximately 50%, as quantified by myeloperoxidase (MPO) levels. nih.gov In this model, RvD4 also reduced levels of pro-inflammatory eicosanoids such as Leukotriene B4 (LTB4), Thromboxane B2 (TxB2), Prostaglandin E2 (PGE2), and Prostaglandin F2α. nih.gov